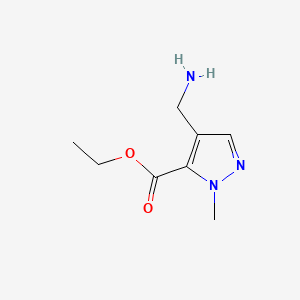![molecular formula C8H6ClF3N2 B13546080 4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B13546080.png)
4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound that contains both chlorine and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines . Another approach includes the use of trichloromethylpyridine as a starting material, followed by chlorine/fluorine exchange reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions. For example, the reaction of 2-chloro-5-(trifluoromethyl)pyridine with appropriate reagents can yield the desired product in good yield via a simple one-step reaction . These methods are optimized for high efficiency and yield, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents such as boron and palladium compounds for coupling reactions . Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are also used in oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling reactions typically yield biaryl compounds, while nucleophilic substitution reactions can produce a variety of substituted pyridines .
科学的研究の応用
4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine has several scientific research applications:
作用機序
The mechanism of action of 4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This property, combined with its ability to form stable interactions with target proteins, makes it a valuable compound in drug discovery .
類似化合物との比較
Similar Compounds
2-Chloro-6-(trifluoromethyl)pyridine: Similar in structure but lacks the pyrrolo ring, making it less complex.
4-(Trifluoromethyl)pyridine: Contains the trifluoromethyl group but lacks the chlorine atom and pyrrolo ring.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom instead of chlorine, leading to different chemical properties.
Uniqueness
4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties.
特性
分子式 |
C8H6ClF3N2 |
|---|---|
分子量 |
222.59 g/mol |
IUPAC名 |
4-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C8H6ClF3N2/c9-7-4-1-2-13-5(4)3-6(14-7)8(10,11)12/h3,13H,1-2H2 |
InChIキー |
ZWZZWWZMTJDKMD-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=CC(=NC(=C21)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


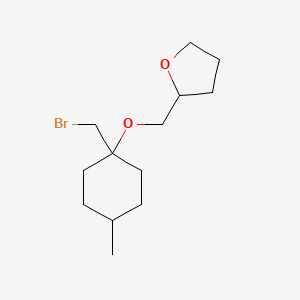
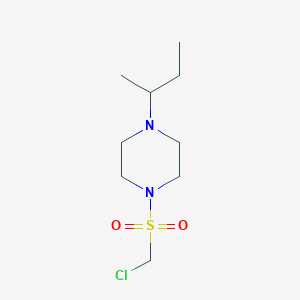
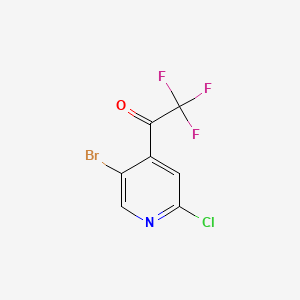
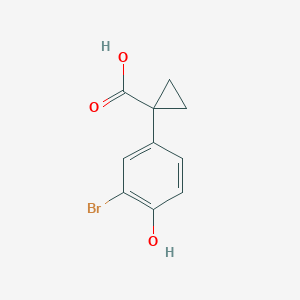
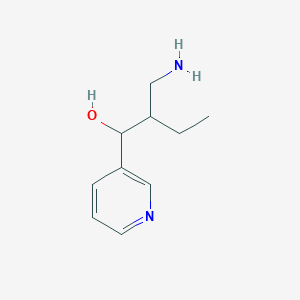
![5-bromo-6-[(E)-2-nitroethenyl]-1,3-benzodioxole](/img/structure/B13546032.png)
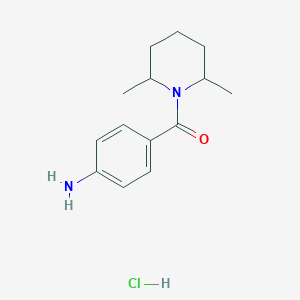
![2-[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B13546040.png)


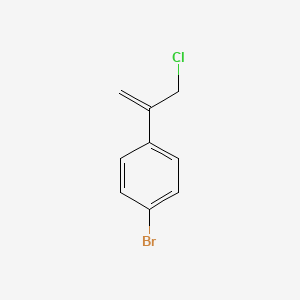
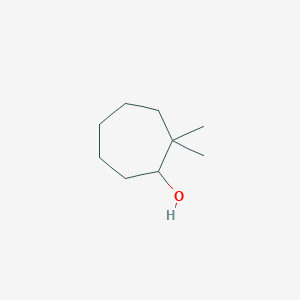
![4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxy]benzoic acid](/img/structure/B13546082.png)
